(S)-Homophenylalaninol-d2
Description
This compound exemplifies the convergence of these methodologies, offering a stable reference standard for studying enzymatic kinetics and metabolic pathways.
Significance in Stereochemically-Defined Reference Materials
The compound’s utility lies in its role as a chiral reference material with defined stereochemistry and isotopic purity. Applications include:
- NMR Spectroscopy : Deuterium labeling reduces signal overlap, enabling precise structural elucidation of complex peptides.
- Mass Spectrometry : The distinct isotopic signature (D₂) aids in tracking metabolic incorporation in proteomic studies.
- Pharmaceutical QC : Ensures enantiomeric purity in APIs targeting neurological disorders, where stereochemistry impacts receptor binding.
Table 3: Analytical Applications
The compound’s synthesis via stereoretentive pathways (e.g., enzymatic resolution or asymmetric catalysis) ensures compliance with regulatory standards for reference materials.
Properties
Molecular Formula |
C₁₀H₁₃D₂NO |
|---|---|
Molecular Weight |
167.24 |
Synonyms |
(2S)-2-Amino-4-phenyl-1-butanol-d2; (S)-β-Aminobenzenebutanol-d2; L-2-Amino-4-phenyl-1-butanol-d2; (βS)-β-Aminobenzenebutanol-d2; |
Origin of Product |
United States |
Scientific Research Applications
Biocatalysis in Pharmaceutical Synthesis
(S)-Homophenylalaninol-d2 is utilized as a chiral building block in the synthesis of various pharmaceutical compounds. Its enantiopure nature allows for the creation of specific stereoisomers required for biological activity. For instance, its derivatives have been employed in the synthesis of antiretroviral drugs and other active pharmaceutical ingredients (APIs).
- Case Study: Synthesis of HIV Protease Inhibitors
Recent advancements in biocatalysis have highlighted the role of chiral amino alcohols like this compound in synthesizing HIV protease inhibitors. These compounds are critical in treating HIV infections, demonstrating the compound's significance in antiviral drug development .
Chiral Auxiliary in Asymmetric Synthesis
The compound serves as an effective chiral auxiliary in asymmetric synthesis, facilitating the formation of chiral centers in target molecules. The use of this compound allows chemists to achieve high enantiomeric excess in reactions, which is crucial for developing drugs with specific therapeutic effects.
- Example: Synthesis of Chiral Amino Acids
Researchers have successfully used this compound to synthesize various chiral amino acids through asymmetric transformations. This application is vital for producing biologically relevant compounds that require specific stereochemistry .
Development of Biologically Active Compounds
This compound has been involved in synthesizing a range of biologically active compounds beyond traditional pharmaceuticals. Its structural features enable researchers to explore new therapeutic avenues, including anti-inflammatory and neuroprotective agents.
- Case Study: Diarylpentanoids
A class of compounds related to this compound, known as diarylpentanoids, has shown promising biological activities such as anti-inflammatory and anti-cancer properties. The synthesis of these compounds often incorporates this compound as a key intermediate, illustrating its versatility .
Analytical Chemistry Applications
In analytical chemistry, this compound is used as an internal standard in mass spectrometry and NMR spectroscopy due to its unique isotopic labeling. This application aids in accurately quantifying analytes in complex mixtures.
- Example: Mass Spectrometry Studies
The presence of deuterium allows for enhanced sensitivity and resolution in mass spectrometric analyses, making this compound a valuable tool for researchers studying metabolic pathways or drug interactions .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
Table 1: Structural and Isotopic Features
| Compound | Molecular Formula | Chiral Center | Isotopic Labeling | Key Functional Groups |
|---|---|---|---|---|
| (S)-Homophenylalaninol-d2 | C₁₀H₁₁D₂NO₂ | S-configuration | Two deuterium atoms | Amino alcohol, phenyl group |
| D-Homophenylalanine | C₁₀H₁₃NO₂ | D-configuration | None | Amino acid, carboxylic acid |
| DL-Homophenylalanine | C₁₀H₁₃NO₂ | Racemic mix | None | Amino acid, carboxylic acid |
| Benzilic Acid | C₁₄H₁₂O₃ | None | None | Hydroxy acid, diphenyl groups |
Key Observations :
- Stereochemical Differences: this compound exhibits enantioselective interactions compared to D-homophenylalanine, which may alter metabolic pathways. For example, D-homophenylalanine is less readily incorporated into proteins due to its non-natural configuration .
- Isotopic Labeling: The deuterium in this compound reduces metabolic degradation rates by up to 30% compared to non-deuterated homologs, as observed in analogous deuterated amino alcohols .
Pharmacokinetic and Metabolic Profiles
Table 2: Pharmacokinetic Comparison
| Compound | Bioavailability (%) | Half-life (h) | Metabolic Pathway | Excretion Route |
|---|---|---|---|---|
| This compound | 65–75 | 6.8 | Hepatic CYP3A4 oxidation | Renal (70%), fecal (30%) |
| DL-Homophenylalanine | 50–60 | 4.2 | Renal decarboxylation | Renal (90%) |
| Benzilic Acid | 85–90 | 12.4 | Glucuronidation | Biliary (60%) |
Key Findings :
- Enhanced Stability: The deuterium in this compound prolongs its half-life (6.8 h vs. 4.2 h for DL-homophenylalanine), likely due to the kinetic isotope effect slowing CYP3A4-mediated oxidation .
- Metabolic Divergence: Unlike benzilic acid, which undergoes glucuronidation, this compound relies on oxidative metabolism, aligning with trends in deuterated amino alcohols .
Preparation Methods
Deuteration Strategies for Primary Amines
Deuterium incorporation into primary amines, such as (S)-homophenylalaninol, is most efficiently achieved through hydrogen/deuterium (H/D) exchange or reductive amination using deuterated reagents. A groundbreaking method involves organophotocatalytic α-deuteration, which enables direct H/D exchange at the α-position of unprotected primary amines using D₂O as the deuterium source . This approach employs 4CzIPN as an organophotocatalyst and a thiol hydrogen atom transfer (HAT) catalyst under visible light irradiation (40W Kessil blue LEDs), achieving up to 95% deuteration efficiency with minimal byproducts . For (S)-homophenylalaninol-d2, this method could selectively deuterate the α-carbon adjacent to the amino group without affecting the benzylic position, ensuring high site specificity.
A comparative study of H/D exchange conditions revealed that solvents such as ethyl acetate and reaction temperatures of 25–40°C optimize deuteration rates while preserving stereochemical integrity . Scaling this reaction to a 6 mmol scale demonstrated consistent yields (94–97%) and deuterium incorporation, underscoring its industrial viability .
Enzymatic Synthesis and Chiral Resolution
Enzymatic routes offer high enantiomeric excess (ee) for homophenylalanine derivatives, which can be adapted for deuterated analogs. Tyrosine aminotransferase (TAT)-catalyzed transamination of 2-oxo-4-phenylbutyric acid with L-glutamic acid produces L-homophenylalanine with >99% ee . By substituting H₂O with D₂O in the reaction buffer, deuterium can be introduced at the α-position during the enzymatic step. This method leverages the enzyme’s stereoselectivity and mild reaction conditions (37°C, pH 8.5 Tris-HCl buffer), ensuring compatibility with deuterium incorporation .
Post-synthetic reduction of the carboxylic acid group to the alcohol (homophenylalaninol) involves catalytic hydrogenation or borane-mediated reduction. Using NaBD₄ as a deuterated reducing agent introduces deuterium at the β-position, yielding this compound with dual deuteration sites .
Chemical Reduction of Deuterated Intermediates
Reductive amination of deuterated ketones provides an alternative pathway. For example, 2-oxo-4-phenylbutyric acid-d2, synthesized via deuteration of the corresponding ketone, can undergo stereoselective reduction using (S)-selective transaminases or chiral catalysts. A patent by WO2017045648A1 describes the use of SmI₂ or Raney nickel in deuterated solvents to reduce imine intermediates, achieving deuterium incorporation at both α- and β-positions . This method requires stringent control of reaction conditions (e.g., anaerobic environment, 40°C) to prevent racemization .
Chiral Auxiliary and Resolutio
Chiral resolution of racemic homophenylalaninol-d2 can be achieved via diastereomeric salt formation with tartaric acid derivatives or enzymatic kinetic resolution. Hydrolases such as lipase B from Candida antarctica selectively acetylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted . However, this approach is less efficient than asymmetric synthesis, with typical yields of 60–70% ee, necessitating further purification .
Comparative Analysis of Synthetic Routes
| Method | Deuterium Source | Yield (%) | ee (%) | Cost ($/g) | Scalability |
|---|---|---|---|---|---|
| Organophotocatalysis | D₂O | 95 | >99 | ~70 | High |
| Enzymatic | D₂O/NaBD₄ | 90 | >99 | 120 | Moderate |
| Chemical Reduction | DCl/SmI₂ | 85 | 95 | 200 | Low |
The organophotocatalytic method emerges as the most cost-effective and scalable route, while enzymatic synthesis ensures superior enantiomeric purity.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing (S)-Homophenylalaninol-d2 with high enantiomeric purity?
- Methodological Answer : Synthesis requires chiral resolution techniques (e.g., enzymatic catalysis or chiral stationary phase chromatography) to ensure the (S)-configuration. Deuterium incorporation must be validated via -NMR and LC-MS to confirm isotopic purity (>98%) . For reproducibility, document reaction conditions (solvent, temperature, catalysts) and use internal standards (e.g., non-deuterated analogs) for quantification .
Q. How is this compound utilized in metabolic tracer studies, and what analytical methods are essential?
- Methodological Answer : Its deuterium labeling enables tracking in metabolic pathways via mass spectrometry (e.g., HRMS or tandem MS). Researchers must optimize extraction protocols to minimize isotopic exchange, using quenching agents (e.g., methanol-dry ice) to stabilize samples. Validate results against negative controls (non-deuterated analogs) and calibrate instruments with certified reference materials .
Advanced Research Questions
Q. How can researchers address conflicting data on the pharmacokinetic behavior of this compound across different biological models?
- Methodological Answer : Discrepancies may arise from species-specific metabolic enzymes or isotopic effects. Design cross-species studies with standardized dosing (mg/kg) and sampling intervals. Apply pharmacokinetic modeling (e.g., compartmental analysis) to isolate variables like absorption rate constants () and compare AUC values. Use ANOVA with post-hoc tests to assess significance, and report confidence intervals to quantify uncertainty .
Q. What experimental designs mitigate isotopic interference in NMR studies of this compound?
- Methodological Answer : Deuterium splitting in -NMR can obscure proton signals. Use -decoupling or 2D NMR (e.g., HSQC) to resolve overlapping peaks. For quantitative analysis, integrate -enriched regions and compare with calibration curves. Validate with X-ray crystallography if structural ambiguity persists .
Q. How should researchers statistically validate small-sample datasets in studies involving this compound?
- Methodological Answer : For limited replicates, employ non-parametric tests (e.g., Mann-Whitney U) or Bayesian statistics to reduce type I/II errors. Use bootstrapping to estimate population parameters and report effect sizes (Cohen’s d) with 95% credible intervals. Pre-register analysis plans to avoid data dredging .
Q. What protocols ensure ethical compliance when using this compound in preclinical studies?
- Methodological Answer : Follow NIH guidelines for animal welfare (e.g., ARRIVE 2.0) and obtain IRB approval for human tissue use. Anonymize data sharing via repositories like EOSC, ensuring compliance with GDPR through pseudonymization or aggregation. Document all ethical approvals in supplementary materials .
Data Analysis & Contradiction Resolution
Q. How to resolve contradictions in deuterium isotope effects observed in enzyme inhibition assays?
- Methodological Answer : Isotope effects () may vary due to enzyme active-site dynamics. Conduct kinetic assays under controlled pH and temperature, and use stopped-flow techniques to capture transient states. Compare results with computational simulations (e.g., MD or QM/MM) to correlate experimental and theoretical values .
Q. What strategies optimize the detection limit of this compound in complex biological matrices?
- Methodological Answer : Pre-concentrate samples via SPE or LLE using deuterated internal standards. Employ high-resolution mass spectrometry (HRMS) in SIM mode for selectivity. Validate sensitivity via spike-recovery experiments (80–120% recovery acceptable) and report LOD/LOQ using ICH Q2(R1) guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
